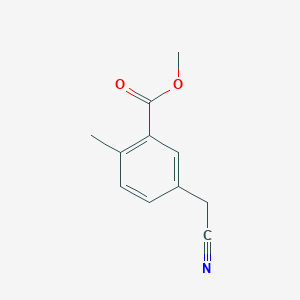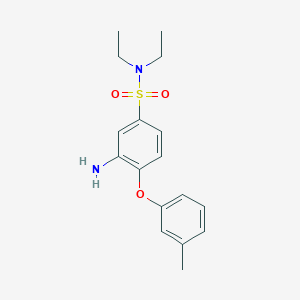
3-amino-N,N-diethyl-4-(3-methylphenoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-amino-N,N-diethyl-4-(3-methylphenoxy)benzenesulfonamide” is a compound used for proteomics research . The molecular formula of this compound is C17H22N2O3S and it has a molecular weight of 334.43 .
Molecular Structure Analysis
The molecular structure of “3-amino-N,N-diethyl-4-(3-methylphenoxy)benzenesulfonamide” consists of 17 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-amino-N,N-diethyl-4-(3-methylphenoxy)benzenesulfonamide” include a molecular weight of 334.43 .Aplicaciones Científicas De Investigación
Application in Oncology Research
Field
This application falls under the field of Oncology Research .
Summary of the Application
The compound 3-amino-4,4-dimethyl lithocholic acid derivatives have been identified as SHP1 activators . SHP1 is a non-receptor member of the protein tyrosine phosphatase (PTP) family, which negatively regulates several signaling pathways responsible for pathological cell processes in cancers .
Methods of Application
A series of 3-amino-4,4-dimethyl lithocholic acid derivatives were designed, synthesized, and evaluated for SHP1 activation ability . The introduction of a free amino group at the C-3 position was found to be essential for its potency .
Results or Outcomes
The most potent compounds, 5az-ba, showed low micromolar activating effects (EC 50: 1.54–2.10 μM) for SHP1, with 7.63–8.79-fold maximum activation and significant selectivity over the closest homologue Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2) (>32-fold) . 5az-ba showed potent anti-tumor effects with IC 50 values of 1.65–5.51 μM against leukemia and lung cancer cells .
Application in Organic Synthesis
Field
This application falls under the field of Organic Synthesis .
Summary of the Application
The compound N,N-Diethyl-3-methylbenzamide has been synthesized using copper-based metal-organic frameworks to promote oxidative couplings .
Methods of Application
This methodology has been successfully applied to the unique preparation of the bioactive compound N, N -diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .
Results or Outcomes
The described procedure can be classified as an excellent synthesis (EcoScale) considering environmental and economic factors based on different “green metrics” (atom economy, reaction mass efficiency, materials recovery factor, stoichiometric factor, E-factor) .
Application in Bioconjugation
Field
This application falls under the field of Bioconjugation .
Summary of the Application
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide usually handled as the hydrochloride . It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .
Methods of Application
EDC couples primary amines, and other nucleophiles, to carboxylic acids by creating an activated ester leaving group . First, the carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer . The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct . The desired amide is obtained .
Results or Outcomes
EDC is often used in combination with N-hydroxysuccinimide (NHS) for the immobilisation of large biomolecules . Recent work has also used EDC to assess the structure state of uracil nucleobases in RNA .
Application in Surface Functionalization
Field
This application falls under the field of Surface Functionalization .
Summary of the Application
(3-Aminopropyl)triethoxysilane (APTES) is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Methods of Application
APTES can be used to covalently bond thermoplastics to poly(dimethylsiloxane) (PDMS) . Thermoplastics are treated with oxygen plasma to functionalize surface molecules, and subsequently coated with an aqueous 1% by volume APTES solution . PDMS is treated with oxygen plasma and placed in contact with the functionalized thermoplastic surface . A stable, covalent bond forms within 2 minutes .
Results or Outcomes
APTES-functionalized surfaces have been shown to be nontoxic to embryonic rat cardiomyocytes in vitro . Further experimentation is needed to evaluate toxicity to other cell types in extended culture .
Propiedades
IUPAC Name |
3-amino-N,N-diethyl-4-(3-methylphenoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-4-19(5-2)23(20,21)15-9-10-17(16(18)12-15)22-14-8-6-7-13(3)11-14/h6-12H,4-5,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJZUCBFWOMYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N,N-diethyl-4-(3-methylphenoxy)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

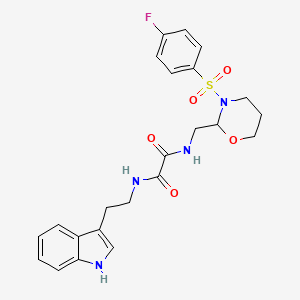
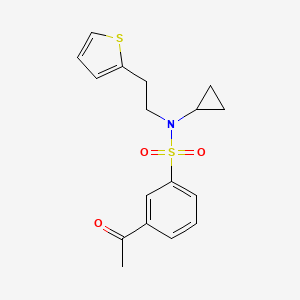
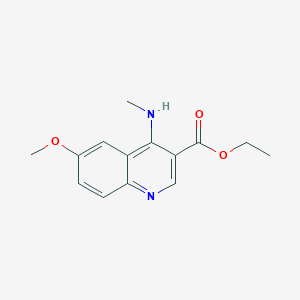
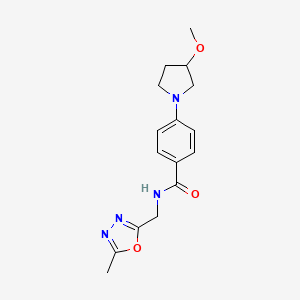
![2-[(4-Chlorophenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2636679.png)
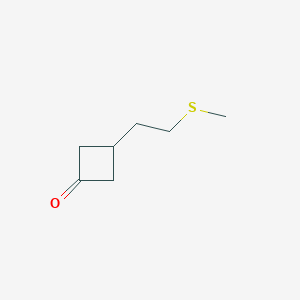
![N-(4-chlorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2636681.png)

![Tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2636684.png)
![4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2636685.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2636686.png)
![1-(9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2636687.png)
